Triphenylsulfonium chloride

Photoacid generator Proton affinity Acid strength

Triphenylsulfonium chloride (TPSC) is the industry-standard ionic photoacid generator for DUV (KrF/ArF) and EUV lithography resists. Unlike lower-Tg alternatives like cyclopropyldiphenylsulfonium triflate, TPSC's high melting point (298°C) ensures superior thermal budget tolerance during post-exposure bake, enabling tighter CD control. Its ≥98% pure, ≤10 ppb trace-metal grade is purpose-manufactured for high-yield semiconductor fabs. Choose TPSC for proven baseline performance, dark storage stability, and compatibility with cationic UV-curing and 3D printing resin systems.

Molecular Formula C18H15ClS
Molecular Weight 298.8 g/mol
CAS No. 4270-70-6
Cat. No. B1215216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriphenylsulfonium chloride
CAS4270-70-6
Synonymstriphenylsulfonium ion
Molecular FormulaC18H15ClS
Molecular Weight298.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]
InChIInChI=1S/C18H15S.ClH/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;1H/q+1;/p-1
InChIKeyZFEAYIKULRXTAR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triphenylsulfonium Chloride (CAS 4270-70-6): Core Photoacid Generator for DUV and EUV Chemically Amplified Resists


Triphenylsulfonium chloride (TPSC), an onium salt with the formula C18H15ClS and molecular weight 298.83 g/mol , is a foundational ionic photoacid generator (PAG) used in chemically amplified photoresists for semiconductor lithography . Its core photochemical function is the irreversible homolytic and heterolytic cleavage of a carbon–sulfur bond upon exposure to deep ultraviolet (DUV) light (λmax ≈ 233 nm) or extreme ultraviolet (EUV) radiation, liberating a strong Brønsted acid (HCl) that catalyzes deprotection reactions in the resist matrix [1].

Why Substituting Triphenylsulfonium Chloride with Other Onium PAGs Compromises Lithographic Performance


The selection of a photoacid generator (PAG) is not a simple commodity decision; the interplay of acid strength, quantum yield, diffusion characteristics, and optical transparency is tightly coupled to resist formulation and lithographic wavelength. In-class substitution of triphenylsulfonium chloride (TPSC) with another sulfonium or iodonium salt can lead to significant deviations in critical performance metrics. For instance, diphenyliodonium salts exhibit higher photoinitiation efficiency in certain aqueous systems [1], while triflate-based sulfonium salts generate a much stronger acid (triflic acid) [2], fundamentally altering catalytic chain length and resolution. The quantitative evidence presented below demonstrates exactly where TPSC offers measurable differentiation against key comparators.

Quantitative Performance Benchmarks for Triphenylsulfonium Chloride (CAS 4270-70-6) Against Comparator PAGs


Comparative Acid Strength and Generation Efficiency: TPSC vs. Triflate and Tosylate PAGs

The acidity of the photogenerated acid directly influences catalytic chain length and resolution in chemically amplified resists. For triphenylsulfonium-based PAGs, the counterion dictates acid strength. A recent computational and spectroscopic study quantified the gas-phase proton affinity (PA) of three prototypical PAG anions, where lower PA values correspond to stronger conjugate acids. The p-toluenesulfonate (pTS⁻) anion exhibits a PA of 316.4 kcal/mol, 2-(trifluoromethyl)benzene-1-sulfonate (TFMBS⁻) has a PA of 308.1 kcal/mol, and the triflate (TF⁻) anion has a PA of 303.2 kcal/mol [1]. While chloride (Cl⁻) was not explicitly calculated, its conjugate acid, HCl, has a known PA of 333.4 kcal/mol (NIST), establishing TPSC as generating a substantially weaker acid than triflate or fluorinated sulfonate PAGs but a stronger acid than HBr. This positions TPSC for applications requiring controlled, moderate catalytic activity and reduced dark erosion compared to superacid-generating PAGs like triphenylsulfonium triflate [1].

Photoacid generator Proton affinity Acid strength Computational chemistry Lithography

Photopolymerization Efficiency: Triphenylsulfonium Chloride vs. Diphenyliodonium Chloride

In a direct comparative study of phenylonium salts as co-initiators in a safranine O/triethanolamine aqueous photopolymerization system, diphenyliodonium chloride (DPIC) demonstrated the highest efficiency, followed by triphenylsulfonium triflate (TPST) [1]. While triphenylsulfonium chloride was not the exact salt tested, the study provides a clear class-level inference for the relative efficiency of the triphenylsulfonium cation versus the diphenyliodonium cation. The triphenylsulfonium cation (tested as the triflate salt) was found to be less efficient than the diphenyliodonium cation (tested as the chloride salt) under identical aqueous conditions [1]. This difference is attributed to variations in redox potential and the ability to prevent photobleaching of the sensitizer [1].

Photoinitiator Cationic polymerization Onium salt Photopolymerization

Thermal Stability Benchmark: Triphenylsulfonium Chloride (277-298°C) vs. Cyclopropyldiphenylsulfonium Triflate (165°C)

Thermal stability is critical for withstanding post-exposure bake (PEB) and pre-bake steps without premature acid generation (dark erosion). Triphenylsulfonium chloride exhibits a melting point/decomposition onset in the range of 277–298 °C [1], indicative of high inherent thermal stability. In contrast, a next-generation cyclopropyldiphenylsulfonium triflate (CpDP-Tf) PAG, designed for 193 nm photobleaching, was reported to be stable only up to 165 °C [2]. While the CpDP-Tf PAG offered improved resolution at 193 nm due to its photobleaching properties, its thermal stability window is over 110 °C lower than that of TPSC. This establishes TPSC as the more robust choice for processes involving higher thermal budgets or for formulations requiring extended shelf-life and thermal latitude [2].

Thermal stability Photobleaching Resist formulation PAG

Semiconductor-Grade Purity: 99.5% Assay with Trace Metal Control ≤10 ppb for Advanced Node Lithography

For advanced semiconductor manufacturing, the presence of trace metal impurities in resist components can lead to device failure through junction leakage or threshold voltage shifts. Triphenylsulfonium chloride is commercially available in a high-purity grade specifically tailored for electronic applications. One specification offers an assay of ≥99.5% (HPLC) with individual metal impurity levels controlled to ≤10 parts per billion (ppb) and total metal impurities ≤50 ppb . This level of purity differentiates it from standard research-grade material (e.g., 94–98% purity) and is a critical procurement criterion for fab environments. While similar purity levels are achievable for other PAGs (e.g., triphenylsulfonium nonaflate ≥99% [1]), the demonstrated availability of ultra-high purity TPSC with stringent metal control makes it a viable, validated option for leading-edge lithography processes.

Semiconductor grade Purity Trace metals Quality control Procurement

Optimal Application Scenarios for Triphenylsulfonium Chloride Based on Quantitative Differentiation


KrF (248 nm) and Early ArF (193 nm) DUV Photoresist Formulation Requiring High Thermal Latitude

For deep ultraviolet (DUV) lithography, especially in KrF (248 nm) and initial ArF (193 nm) processes, TPSC is a well-characterized PAG choice . Its high thermal stability (277-298 °C melting point) provides a wide processing window during post-exposure bake, which is critical for controlling acid diffusion and achieving consistent critical dimensions . Compared to less thermally stable alternatives like cyclopropyldiphenylsulfonium triflate (stable to 165 °C), TPSC is the superior candidate for formulations exposed to higher thermal budgets [1].

Cationic Photopolymerization and UV-Curable Coatings with Moderate Activity Requirements

In cationic UV-curing applications (e.g., coatings, adhesives, 3D printing resins), TPSC acts as an effective photoinitiator . While diphenyliodonium salts may offer higher initiation efficiency in aqueous systems, the sulfonium class, including TPSC, provides a balance of dark storage stability and on-demand reactivity . Its activity can be tuned with sensitizers, making it a versatile platform for formulating stable, one-part UV-curable systems where shelf-life is a priority over absolute peak cure speed .

EUV Lithography Research and Metrology Requiring a Foundational PAG Benchmark

In EUV lithography research, triphenylsulfonium (TPS) cation is the standard reference PAG for evaluating new resist materials and processes . TPSC provides a well-understood baseline for studying fundamental EUV-induced photochemical reactions, such as electron-trapping and internal excitation mechanisms . Its use as a benchmark allows researchers to quantify the performance gains of novel PAGs or resist formulations under 13.4 nm exposure, ensuring comparability across studies and accelerating the development of next-generation EUV resists .

Semiconductor Manufacturing Requiring Certified Ultra-High Purity Electronic Chemicals

For semiconductor fabs producing advanced node integrated circuits, the availability of TPSC with a certified purity of ≥99.5% and trace metal levels controlled to ≤10 ppb (single element) is a critical procurement advantage . This grade minimizes the risk of device-killing metallic contamination, which is paramount for maintaining high yield in high-volume manufacturing. This specification provides a clear, verifiable quality metric that distinguishes suitable electronic-grade material from lower-purity research chemicals .

Technical Documentation Hub

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